

# An In-depth Technical Guide to Mecoprop-d6: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Mecoprop-d6

Cat. No.: B589835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phenoxy herbicide, **Mecoprop-d6**. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Detailed experimental protocols for its application in isotope dilution mass spectrometry are also presented, offering valuable insights for researchers in environmental science, analytical chemistry, and toxicology.

## Chemical Identity and Properties

**Mecoprop-d6** is the isotopically labeled analog of Mecoprop, a widely used herbicide for the control of broadleaf weeds.<sup>[1][2]</sup> In **Mecoprop-d6**, six hydrogen atoms have been replaced by deuterium, which makes it an ideal internal standard for quantitative analysis of Mecoprop in various matrices.<sup>[3]</sup> This substitution has a negligible effect on its chemical properties but provides a distinct mass difference for mass spectrometric detection.<sup>[3]</sup>

## Chemical Identifiers

The following table summarizes the key chemical identifiers for **Mecoprop-d6**.

Identifier	Value	Source(s)
CAS Number	1705649-54-2	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> D <sub>6</sub> ClO <sub>3</sub>	[4]
IUPAC Name	2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propionic acid	N/A
Synonyms	2-(4-Chloro-2-methylphenoxy)propionic Acid-d <sub>6</sub> , MCP-PP-d <sub>6</sub>	[4]
InChI Key	WNTGYJSOUMFZEP-YFNZQJCKSA-N	[3]
SMILES	[2H]c1c([2H])c(OC(C)C(=O)O)c(C([2H])([2H])[2H])c([2H])c1Cl	[5]

## Physicochemical Properties

The physicochemical properties of **Mecoprop-d<sub>6</sub>** are expected to be nearly identical to those of its non-deuterated counterpart, Mecoprop.

Property	Value	Source(s)
Molecular Weight	220.68 g/mol	[4]
Appearance	White to light brown crystalline solid (for Mecoprop)	[6]
Melting Point	94-95 °C (for Mecoprop)	[6]
Boiling Point	Decomposes	[6]
Solubility	Soluble in acetone, alcohol, benzene, diethyl ether, and ethyl acetate. Water solubility varies with the salt form.	[6]
Storage	2-8°C Refrigerator	[4]

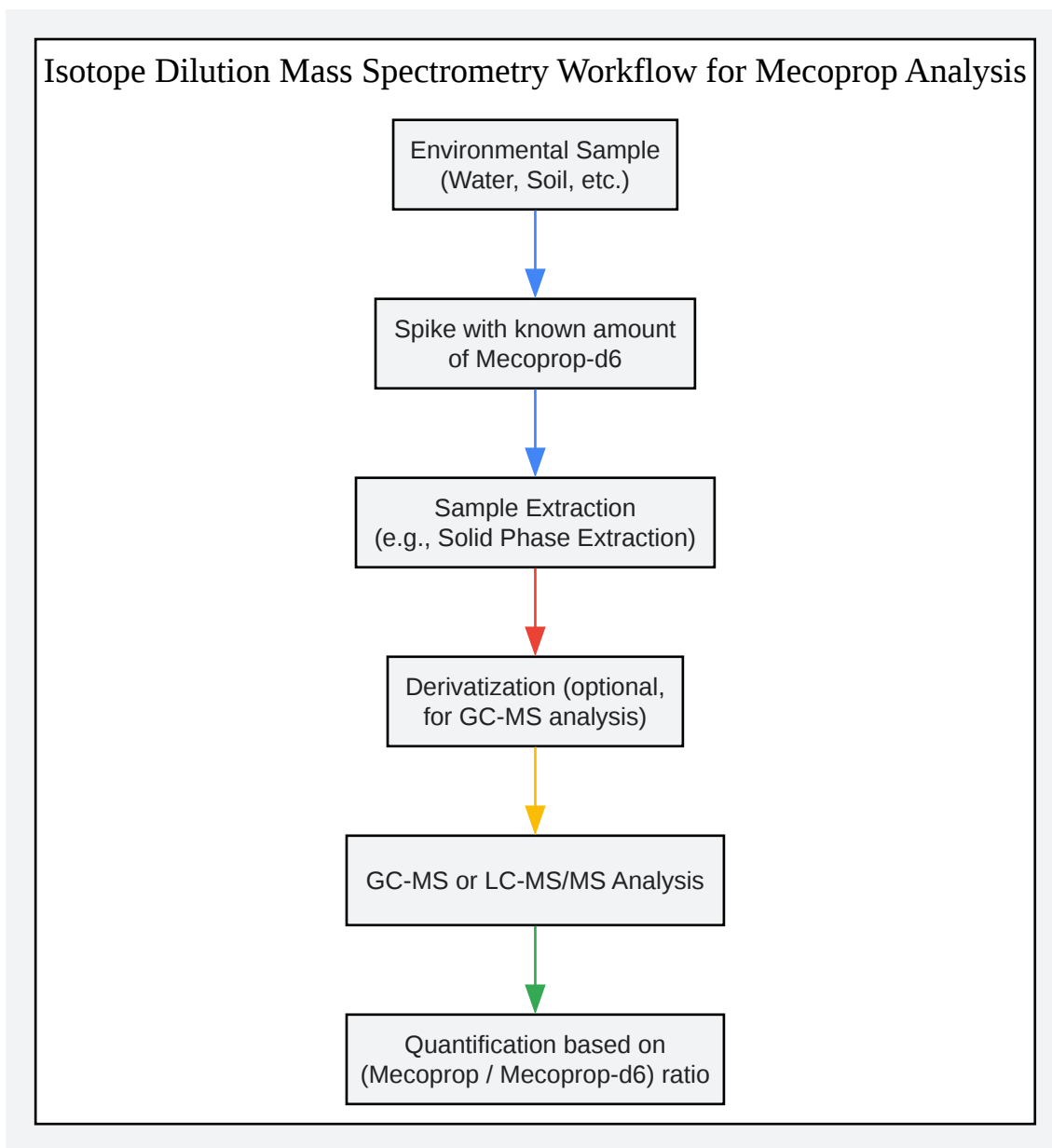
## Chemical Structure

The chemical structure of **Mecoprop-d6** is characterized by a phenoxy ring substituted with chlorine, a deuterated methyl group, and three deuterium atoms on the ring itself. This is linked to a propanoic acid moiety.

**Figure 1:** Chemical structure of **Mecoprop-d6**.

## Application in Isotope Dilution Mass Spectrometry

The primary application of **Mecoprop-d6** is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate quantification of Mecoprop in environmental and biological samples.<sup>[3]</sup> The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during sample preparation and analysis, any loss of the analyte during these steps is corrected for by measuring the ratio of the unlabeled analyte to the labeled standard.<sup>[3]</sup>



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**Figure 2:** Logical workflow for Mecoprop analysis using **Mecoprop-d6** as an internal standard.

## Experimental Protocol: Determination of Mecoprop in Water by GC-MS

The following is a representative protocol for the determination of Mecoprop in water samples using **Mecoprop-d6** as an internal standard, based on established methodologies for phenoxy acid herbicides.

## Reagents and Materials

- Mecoprop analytical standard
- **Mecoprop-d6** internal standard solution (e.g., 100 µg/mL in acetonitrile)
- High-purity solvents: methanol, ethyl acetate, dichloromethane (pesticide residue grade)
- Reagent water (HPLC grade)
- Hydrochloric acid (HCl), concentrated
- Sodium sulfate, anhydrous (granular, baked at 400°C for 4 hours)
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
- Derivatization agent (e.g., BF<sub>3</sub>-methanol or diazomethane)
- Glassware: volumetric flasks, pipettes, graduated cylinders, separatory funnels, concentration tubes

## Sample Preparation and Extraction

- Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. Acidify the sample to pH < 2 with concentrated HCl. Store at 4°C until extraction.
- Internal Standard Spiking: Fortify the 1-liter water sample with a known amount of **Mecoprop-d6** internal standard solution to achieve a final concentration of, for example, 1 µg/L.
- Solid Phase Extraction (SPE):
  - Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water (pH < 2).
  - Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

- After the entire sample has passed through, dry the cartridge by pulling a vacuum for 10-15 minutes.
- Elution: Elute the trapped analytes from the SPE cartridge with 10 mL of ethyl acetate followed by 10 mL of dichloromethane. Collect the eluate in a concentration tube.
- Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

## Derivatization (for GC-MS analysis)

Phenoxy acid herbicides are typically derivatized to more volatile esters for GC-MS analysis.

- Esterification: Add 2 mL of  $\text{BF}_3$ -methanol to the 1 mL concentrated extract.
- Heat the mixture at 60°C for 30 minutes.
- After cooling, add 5 mL of reagent water and 1 mL of dichloromethane.
- Shake vigorously and allow the layers to separate.
- Collect the lower organic layer containing the derivatized analytes.
- The extract is now ready for GC-MS analysis.

## GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
  - Column: DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness) or equivalent.
  - Injector Temperature: 250°C.
  - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.

- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM).
  - Quantification Ions: Monitor characteristic ions for the derivatized Mecoprop and **Mecoprop-d6**. For example, for the methyl ester of Mecoprop, a possible quantification ion could be  $m/z$  141, while for **Mecoprop-d6** methyl ester, it would be  $m/z$  147.

## Quantification

Prepare a calibration curve by analyzing standards containing known concentrations of Mecoprop and a constant concentration of **Mecoprop-d6**. The concentration of Mecoprop in the sample is determined by calculating the ratio of the peak area of the Mecoprop quantification ion to the peak area of the **Mecoprop-d6** quantification ion and comparing this to the calibration curve.

## Toxicological Information (for the parent compound, Mecoprop)

While specific toxicological data for **Mecoprop-d6** is not readily available, its toxicological profile is expected to be very similar to that of Mecoprop. Mecoprop is classified as slightly toxic. Acute oral LD50 in rats is in the range of 930-1210 mg/kg. It can be irritating to the skin and eyes. There is some evidence suggesting potential carcinogenicity, but it is not sufficient to assess its carcinogenic potential in humans.

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